molecular formula C16H16N2O3S B11796820 6-(4-Ethoxy-3-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid

6-(4-Ethoxy-3-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid

Cat. No.: B11796820
M. Wt: 316.4 g/mol
InChI Key: FAAWMSUMDTWZEP-UHFFFAOYSA-N
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Description

6-(4-Ethoxy-3-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid is a heterocyclic compound that contains both imidazole and thiazole rings. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. The presence of both imidazole and thiazole rings in its structure suggests that it may exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Ethoxy-3-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Coupling of the Rings: The imidazole and thiazole rings are then coupled together through a cyclization reaction, often involving a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-(4-Ethoxy-3-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thioethers or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease processes.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 6-(4-Ethoxy-3-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of the target, leading to changes in cellular processes. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: A simpler thiazole derivative with known biological activities, including antimicrobial and anticancer properties.

    Imidazole-4-carboxylic acid: A related imidazole derivative with applications in medicinal chemistry.

    Thiazole-4-carboxylic acid: Another thiazole derivative with potential biological activities.

Uniqueness

6-(4-Ethoxy-3-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid is unique due to the presence of both imidazole and thiazole rings in its structure. This dual-ring system can confer a range of biological activities and make the compound a versatile scaffold for drug development.

Properties

Molecular Formula

C16H16N2O3S

Molecular Weight

316.4 g/mol

IUPAC Name

6-(4-ethoxy-3-methylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid

InChI

InChI=1S/C16H16N2O3S/c1-4-21-13-6-5-11(7-9(13)2)12-8-18-10(3)14(15(19)20)22-16(18)17-12/h5-8H,4H2,1-3H3,(H,19,20)

InChI Key

FAAWMSUMDTWZEP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=CN3C(=C(SC3=N2)C(=O)O)C)C

Origin of Product

United States

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